4-Amino-3-fluoro-2-iodophenol
Description
General Significance of Phenolic and Aniline (B41778) Substructures in Advanced Organic Synthesis
Phenolic and aniline substructures are fundamental building blocks in the world of organic chemistry. escholarship.orgnumberanalytics.comuwaterloo.ca Phenols, characterized by a hydroxyl group attached to an aromatic ring, are highly reactive towards electrophilic aromatic substitution, making them versatile precursors for a wide range of more complex molecules. wikipedia.org Their acidity and ability to form phenoxide ions further enhance their synthetic utility. numberanalytics.com Similarly, anilines, which contain an amino group on an aromatic ring, are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. escholarship.orguwaterloo.ca The presence of the amino group activates the aromatic ring, facilitating various chemical transformations. The combination of these two functional groups in aminophenols creates a unique scaffold with diverse reactivity, making them valuable in the construction of complex molecular architectures. dtic.milgavinpublishers.comresearchgate.net
Strategic Importance of Halogenation (Fluorine and Iodine) in Aromatic Systems within Research Contexts
The introduction of halogen atoms, particularly fluorine and iodine, into aromatic systems is a widely employed strategy in modern chemical research, especially in drug discovery and materials science. researchgate.netresearchgate.netrsc.org Halogenation can profoundly influence a molecule's physical, chemical, and biological properties. researchgate.netrsc.org
Fluorine , being the most electronegative element, can alter a molecule's acidity, basicity, and metabolic stability. nih.govresearchgate.netresearchgate.net Its small size allows it to often act as a hydrogen isostere, with minimal steric impact. researchgate.net The incorporation of fluorine can enhance binding affinity to target proteins and improve pharmacokinetic profiles of drug candidates. researchgate.netresearchgate.netmdpi.com
Iodine , on the other hand, is a larger and more polarizable halogen. Its presence can introduce significant steric bulk and provides a reactive handle for further synthetic modifications, such as cross-coupling reactions. mdpi.com The carbon-iodine bond is relatively weak, making it an excellent leaving group in various chemical transformations. This reactivity is highly valued in the synthesis of complex organic molecules. mdpi.combeilstein-journals.org
Position of 4-Amino-3-fluoro-2-iodophenol within Halogenated Aminophenol Research Paradigms
This compound is a unique molecule that embodies the strategic combination of phenolic, aniline, and halogen functionalities. The specific arrangement of the amino, fluoro, and iodo groups on the phenol (B47542) ring suggests its potential as a versatile building block in organic synthesis. While specific research exclusively focused on this compound is not extensively documented in the provided search results, its structural features place it at the intersection of several important research areas:
While direct research applications are not detailed, the properties of its constituent parts suggest its utility. For instance, the related compound 4-Amino-3-fluorophenol is used as an intermediate in the synthesis of pharmaceuticals, with its fluorine substituent increasing lipophilicity and membrane permeability. google.comnih.gov The addition of an iodine atom to this structure would provide a reactive site for further elaboration, expanding its synthetic potential.
Below is a table summarizing the key properties of this compound and related compounds, highlighting the influence of the different substituents.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 1934802-67-1 | C6H5FINO | 253.01 | Contains amino, fluoro, iodo, and hydroxyl groups. bldpharm.com |
| 4-Amino-3-fluorophenol | 399-95-1 | C6H6FNO | 127.12 | Precursor with enhanced lipophilicity due to fluorine. nih.govsigmaaldrich.com |
| 4-Amino-2-iodophenol | 89640-51-7 | C6H6INO | 235.02 | Contains a reactive iodine atom for further synthesis. sigmaaldrich.comchemsynthesis.com |
| 4-Fluoro-2-iodophenol | 2713-29-3 | C6H4FIO | 238.00 | A simpler analog with fluoro and iodo substituents. nih.govambeed.com |
This table is generated based on data from various sources. bldpharm.comnih.govsigmaaldrich.comsigmaaldrich.comchemsynthesis.comnih.govambeed.com
Structure
3D Structure
Properties
Molecular Formula |
C6H5FINO |
|---|---|
Molecular Weight |
253.01 g/mol |
IUPAC Name |
4-amino-3-fluoro-2-iodophenol |
InChI |
InChI=1S/C6H5FINO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |
InChI Key |
YWTQVVRWFLAGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)I)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 3 Fluoro 2 Iodophenol and Analogues
Regioselective Halogenation Strategies
Achieving the desired substitution pattern on an aromatic ring, especially one bearing multiple activating or deactivating groups, is a significant synthetic challenge. Regioselective halogenation strategies are paramount for installing fluorine and iodine atoms at specific positions, which profoundly influences the molecule's chemical and biological properties.
The introduction of fluorine into aromatic rings can dramatically alter a molecule's properties. numberanalytics.com Electrophilic fluorination has become a primary method for this transformation, offering an alternative to traditional nucleophilic approaches. wikipedia.org This technique involves the reaction of a nucleophilic aromatic system with an electrophilic source of fluorine. wikipedia.org
A variety of N-F reagents have been developed for this purpose, as elemental fluorine is often too reactive and difficult to control. wikipedia.orgjove.com These reagents are designed to have electron-withdrawing groups attached to a nitrogen atom, which decreases the electron density on the bonded fluorine, rendering it electrophilic. wikipedia.org Key reagents in this class include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and cationic reagents like Selectfluor (F-TEDA-BF₄), which is a salt of a cationic nitrogen. numberanalytics.comwikipedia.org The use of cationic nitrogen sources generally increases the rate and yield of fluorination. wikipedia.org
The mechanism of electrophilic fluorination is complex and has been a subject of debate, with evidence supporting both SN2-type and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.orgresearchgate.net For phenols and other activated aromatic rings, these reagents can provide fluoroaromatics in good to excellent yields under mild conditions. researchgate.net The regioselectivity is governed by the existing substituents on the aromatic ring, typically following standard electrophilic aromatic substitution patterns.
| Reagent Name | Abbreviation | Class | Typical Application |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic N-F | Fluorination of a wide range of nucleophiles, including activated aromatics. jove.comresearchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Mild and selective fluorination of aromatics and other substrates. numberanalytics.comnumberanalytics.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | Effective for fluorinating carbanions and other nucleophiles. wikipedia.org |
Aromatic C-I bonds are highly valuable in organic synthesis due to their utility in cross-coupling reactions, formation of hypervalent iodine reagents, and other transformations. d-nb.info However, direct electrophilic iodination can be challenging because molecular iodine (I₂) is the least reactive halogen. jove.comd-nb.info Therefore, its reaction with aromatic rings typically requires an activating agent or an oxidant. jove.comwikipedia.org
Common methods involve the use of I₂ in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or copper salts to generate a more powerful electrophilic iodine species. jove.comwikipedia.org Alternatively, dedicated iodinating reagents such as N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are frequently used. d-nb.infoorganic-chemistry.org Even with these reagents, electron-deficient arenes often require harsh conditions or the use of strong acids like trifluoromethanesulfonic acid to promote the reaction. d-nb.info
For electron-rich aromatic compounds like phenols and anilines, iodination is more facile. organic-chemistry.org Various catalytic systems have been developed to improve efficiency and regioselectivity. These include using thiourea (B124793) or disulfide catalysts with DIH, or gold(I) and silver(I) catalysts with NIS to activate the iodine source under mild conditions. organic-chemistry.org These methods allow for the regioselective iodination of a broad range of substrates with diverse functional groups. organic-chemistry.org
Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late point in its synthesis. numberanalytics.com This strategy is particularly valuable in drug discovery and development, as it allows for the rapid diversification of advanced intermediates or natural products to explore structure-activity relationships. acs.orgnih.gov Halogenation is a powerful tool for late-stage functionalization because the installed halogen can serve as a handle for subsequent cross-coupling reactions. numberanalytics.com
However, late-stage halogenation of complex molecules presents significant challenges. The presence of multiple functional groups can interfere with the reactivity of common halogenating agents. acs.org Furthermore, achieving high regioselectivity on a large, intricate scaffold is often difficult. numberanalytics.comacs.org
To address these issues, specialized protocols have been developed. These include enzyme-catalyzed halogenations that offer high regio- and stereoselectivity under benign conditions. researchgate.net Chemical methods often rely on developing new catalyst systems and reaction conditions that are tolerant of various functional groups and direct the halogen to a specific site. acs.org For instance, strategies inspired by enzymatic processes, such as using dimethyl sulfoxide (B87167) (DMSO) and hydrogen halides (HX), or employing electrochemical oxidation, have been developed for the efficient halogenation of complex substrates. acs.org These advanced protocols are crucial for synthesizing analogues of bioactive molecules. acs.orgnih.gov
Hypervalent iodine reagents have gained significant attention in organic synthesis due to their mild, environmentally friendly nature and unique reactivity. arkat-usa.org Recently, they have emerged as powerful tools for mediating fluorination reactions. arkat-usa.orgrsc.org These methods provide new pathways for creating C-F bonds, complementing traditional fluorination techniques. rsc.org
The general strategy involves an in-situ or pre-formed hypervalent iodine(III) species that facilitates the transfer of a fluoride (B91410) ion to a substrate. For example, iodosylbenzene (PhIO) can be treated with a fluoride source, or PhI can be oxidized in the presence of fluoride, to generate an active PhIF₂ species. arkat-usa.org This reagent can then undergo electrophilic addition to substrates like alkenes or react with alkylsilanes to produce fluorinated compounds. arkat-usa.orgnih.gov The reactions are often operationally simple and proceed under mild conditions. nih.gov
Hypervalent iodine-mediated fluorination has been successfully applied to a range of substrates. arkat-usa.orgacs.org For instance, the fluorination of styrene (B11656) derivatives using a hypervalent iodine reagent and a pyridine (B92270)·HF complex can produce (2,2-difluoroethyl)arenes. acs.orgorganic-chemistry.org This approach highlights the ability of hypervalent iodine chemistry to enable novel transformations and grant access to unique fluorinated structures. rsc.org
| Iodine Reagent | Fluoride Source | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| PhI(OCOCF₃)₂ or [PhI(OCOCF₃)]₂O | Pyridine·HF complex | Styrene Derivatives | (2,2-Difluoroethyl)arenes | acs.orgorganic-chemistry.org |
| Iodosobenzene (PhIO) | Fluoride Ions | Alkylsilanes | Alkyl fluorides | nih.gov |
| Iodoarene (catalytic) with m-CPBA | Pyridine·HF complex | Styrene Derivatives | (2,2-Difluoroethyl)arenes | organic-chemistry.org |
Amination Pathways for Phenolic Precursors
The introduction of an amino group onto a phenolic ring is a key transformation for synthesizing a wide array of pharmaceuticals and functional materials. Developing methods to achieve this on already substituted, particularly halogenated, phenols is an active area of research.
Traditional methods for aryl amine synthesis, such as the Buchwald-Hartwig amination, often rely on transition metal catalysis. However, recent advancements have provided alternative pathways, including metal-free and photocatalytic approaches.
A photochemical method utilizing a dual catalytic system of iridium photocatalysis and a pyridinium (B92312) additive has been developed for the amination of phenols and halophenols. chemrxiv.orgthieme-connect.com This system enables C-N coupling between phenols and various nitrogen nucleophiles, including azoles and diarylamines. chemrxiv.orgthieme-connect.com For halogenated phenols, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, with excellent yields reported for chloro, fluoro, bromo, and iodo-substituted phenols. chemrxiv.org
Another approach involves electrophilic amination. For example, halogenated phenols can react with diisopropyl diazenedicarboxylate in the presence of a Lewis acid like zirconium tetrachloride (ZrCl₄). rsc.orgresearchgate.net Interestingly, this process can be accompanied by halogen migration, where the fluorine, chlorine, bromine, or iodine atom shifts its position on the ring during the amination. rsc.orgresearchgate.net Additionally, metal-free methods for the direct amination of phenols using accessible aminating reagents have been established, offering a more sustainable route to a broad range of arylamines, including those with halogen substituents. organic-chemistry.org These modern methodologies provide a versatile toolbox for the synthesis of complex amino-phenolic compounds.
Reductive Nitration and Other Precursor-Based Amination Routes for Substituted Phenols
The introduction of an amino group onto a substituted phenol (B47542) ring is a fundamental transformation in the synthesis of aminophenol derivatives. A common precursor-based route involves the nitration of a phenol, followed by the reduction of the nitro group to an amine. For instance, the synthesis of 2,5-difluoro-4-hydroxyaniline often proceeds through the nitration of 2,5-difluorophenol (B1295083) and subsequent reduction. google.com However, a significant drawback of this method is the lack of regioselectivity during the nitration step, which can lead to poor yields of the desired 4-nitrophenol (B140041) intermediate. google.com
Alternative amination strategies for phenols have been developed to overcome these limitations. One such method is the vapor-phase amination of phenols and substituted phenols using ammonia (B1221849) in the presence of a gamma alumina (B75360) catalyst containing fluoride. google.com This process is effective for a range of phenolic compounds, including phenol, naphthol, and dihydroxybenzenes. google.com Another approach involves the direct amination of poly(p-phenylene oxide) (PPO) to produce substituted anilines over bimetallic Pd-Ru catalysts. rsc.org This one-pot process first converts PPO to substituted phenols, which are then aminated. rsc.org The mechanism involves the partial hydrogenation of the dimethylphenols to dimethylcyclohexanones, followed by imination and a series of hydrogenation/dehydrogenation steps. rsc.org
Biocatalytic methods also offer a promising alternative for the amination of substituted phenols. An evolved flavoprotein oxidase has been shown to catalyze the direct oxidative amination of p-substituted phenols, consuming only the substrate and molecular oxygen. researchgate.net This method is tolerant of a diverse range of amines, including ammonia, and can produce aminated products in good yields. researchgate.net
The table below summarizes various precursor-based amination routes for substituted phenols.
| Precursor/Starting Material | Reagents and Conditions | Product | Key Findings |
| 2,5-Difluorophenol | Nitration followed by reduction | 2,5-Difluoro-4-hydroxyaniline | Nitration lacks selectivity, leading to poor yields of the 4-nitro intermediate. google.com |
| Phenols/Substituted Phenols | Ammonia, gamma alumina catalyst with fluoride (vapor phase) | Substituted Anilines | Effective for a variety of phenolic compounds. google.com |
| Poly(p-phenylene oxide) | Bimetallic Pd-Ru/CNT catalyst, octane, aqueous ammonia | Dimethylanilines | One-pot conversion of PPO to substituted anilines. rsc.org |
| p-Substituted Phenols | Evolved flavoprotein oxidase, O₂ | Aminated Phenols | Direct oxidative amination with a broad amine scope. researchgate.net |
Multi-Component and Tandem Reaction Sequences for Substituted Phenol Derivatization
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, and tandem reactions, where several bond-forming events occur sequentially without isolating intermediates, are powerful tools for the efficient derivatization of substituted phenols. researchgate.netprinceton.edudtu.dk These strategies offer advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. researchgate.net
The Petasis borono-Mannich reaction is a notable MCR that couples a boronic acid, an amine, and a carbonyl compound to produce highly functionalized amines. acs.org This reaction has been applied to the synthesis of ortho-substituted phenols. For example, a three-component reaction of paraformaldehyde, amines, and phenylboronic acids under oxidative conditions can generate ortho-alkylaminomethyl-substituted phenols. acs.org
Tandem reactions often involve a sequence of catalytic events. For instance, a dual transition metal/Brønsted acid catalytic system can initiate a tandem isomerization/cyclization sequence of allylic ethers and amides to synthesize cyclic acetals and other heterocyclic structures. dtu.dk Another example is the dehydrogenative cross-coupling of cyclohexanones with primary amines, driven by a TEMPO-mediated oxidation, to construct N-functionalized 2-aminophenols. nih.gov This method has been successfully applied to a wide range of anilines, including those with medicinally relevant motifs. nih.gov
Tandem sequences can also be designed to build complex molecular architectures. A sequence involving a Grignard addition, an anion-accelerated oxy-Cope rearrangement, and a Dieckmann cyclization has been used in the synthesis of complex natural products. princeton.edu Similarly, a tandem Fries rearrangement, cyclization, and deprotection sequence has proven effective. princeton.edu
The following table highlights examples of multi-component and tandem reactions for the derivatization of substituted phenols.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features |
| Petasis Borono-Mannich (MCR) | Paraformaldehyde, amines, phenylboronic acids | TBHP (oxidation) | ortho-Alkylaminomethyl-substituted phenols | Regioselective formation of ortho-substituted phenols. acs.org |
| Tandem Isomerization/Cyclization | Allylic ethers/amides | Dual transition metal/Brønsted acid | Cyclic acetals, tetrahydro-β-carbolines | Cooperative catalysis enables sequential transformations. dtu.dk |
| Tandem Dehydrogenative Cross-Coupling | Cyclohexanones, primary amines | TEMPO | N-Functionalized 2-aminophenols | Direct C-N bond formation and aromatization. nih.gov |
| Tandem Grignard/Oxy-Cope/Dieckmann | Substituted enones, Grignard reagents | - | Complex polycyclic structures | Sequential bond formations build molecular complexity. princeton.edu |
Eco-Friendly Approaches in Halogenated Aminophenol Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of halogenated aminophenols. royalsocietypublishing.org Key aspects include the use of environmentally benign solvents, catalysts, and energy sources. royalsocietypublishing.org
One eco-friendly approach is the use of biocatalysis. For example, horseradish peroxidase can be used to catalyze the oxidation of o-aminophenols to their corresponding quinone imines, which can then undergo in situ cycloaddition reactions. acs.org This biocatalytic method serves as a more sustainable alternative to conventional stoichiometric oxidants. acs.org Another green strategy involves the use of water as a solvent. The synthesis of aryl tosylates and mesylates from hydroxyarenes has been achieved using aqueous bases and environmentally friendly solvents, offering an improvement over traditional methods that use chlorinated solvents. researchgate.net
Electrochemical methods also present a green alternative for the synthesis of halogenated aminophenols. An electrochemical procedure for the chlorination of 4-aminophenol (B1666318) derivatives has been developed using dichloromethane (B109758) as both the solvent and the chlorine source. rsc.org This method relies on the degradation of the solvent at the cathode to release chloride ions, which are then used to generate active chlorine at the anode. rsc.org A key innovation is the use of a "quasi-divided" cell, which allows for the selective degradation of the solvent without affecting the molecules in solution. rsc.org
The direct synthesis of p-aminophenol from nitrobenzene (B124822) via catalytic hydrogenation represents another environmentally friendly route. acs.orgacs.org This process can be performed in a continuous-flow system, which offers a safer and more efficient alternative to traditional batch reactors. acs.orgacs.org
The table below provides an overview of eco-friendly approaches in the synthesis of halogenated and other aminophenols.
| Approach | Reaction/Process | Key Features | Environmental Benefit |
| Biocatalysis | Horseradish peroxidase-catalyzed oxidation of o-aminophenols | Use of an enzyme as a catalyst. acs.org | Replaces stoichiometric oxidants, milder reaction conditions. acs.org |
| Green Solvents | Synthesis of aryl sulfonates in aqueous media | Use of water and other environmentally friendly solvents. researchgate.net | Avoids toxic chlorinated solvents. researchgate.net |
| Electrochemistry | Chlorination of 4-aminophenol derivatives | Uses electricity to drive the reaction, with the solvent as the chlorine source. rsc.org | Catalyst-free, avoids hazardous chlorinating agents. rsc.org |
| Catalytic Hydrogenation | Direct synthesis of p-aminophenol from nitrobenzene | Environmentally friendly and economical production method. acs.orgacs.org | Reduces waste and improves safety compared to older methods. acs.orgacs.org |
Continuous Flow Synthesis Techniques for Aminophenol Production
Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the production of aminophenols and their derivatives. rsc.orgpolimi.it These benefits include enhanced heat and mass transfer, improved safety, greater scalability, and higher reproducibility. rsc.org Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.org
A continuous-flow process for the direct synthesis of p-aminophenol from nitrobenzene has been established, demonstrating a safe, green, and efficient production method. acs.orgacs.org This system can significantly reduce reaction times from hours in a batch process to minutes in a flow reactor. acs.orgacs.org The synthesis involves the hydrogenation of nitrobenzene to phenylhydroxylamine, followed by an acid-catalyzed Bamberger rearrangement to p-aminophenol. acs.orgacs.org
Flow chemistry can also be combined with other technologies, such as biocatalysis. A continuous reaction system has been developed that combines a metal catalyst (zinc) with an immobilized enzyme (hydroxylaminobenzene mutase) to convert nitroaromatic compounds to ortho-aminophenols. rsc.orgdtic.mil In this setup, an aqueous solution of the nitroaromatic compound is pumped through a column containing zinc, which reduces the nitro group to a hydroxylamine, followed by a second column containing the immobilized enzyme, which catalyzes the rearrangement to the aminophenol. dtic.mil
Electrochemical syntheses can also be adapted to flow systems. A parallel plate flow electrolysis cell has been used for the electrochemical chlorination of aminophenol derivatives, demonstrating the scalability of this green chemistry approach. rsc.org
The table below details examples of continuous flow techniques for aminophenol production.
| Reaction | Flow System Setup | Key Advantages | Findings |
| Synthesis of p-Aminophenol from Nitrobenzene | Microfluidic packed-bed reactor (μPBR) and microfluidic chip (MFC) | Safe, green, and efficient; reduced reaction time. acs.orgacs.org | Achieved 100% conversion of the intermediate with a residence time of 13.6 minutes. acs.orgacs.org |
| Synthesis of o-Aminophenols from Nitroaromatics | Two columns in series: one with zinc, one with immobilized hydroxylaminobenzene mutase | Combination of metal and biocatalysis in a continuous system. rsc.orgdtic.mil | Achieved 89% conversion efficiency for nitrobenzene to o-aminophenol. dtic.mil |
| Electrochemical Chlorination of Aminophenol Derivatives | Parallel plate flow electrolysis cell | Scalable and controlled electrochemical synthesis. rsc.org | Successful translation of a batch electrochemical protocol to a continuous flow system. rsc.org |
Mechanistic Investigations of Reactions Involving 4 Amino 3 Fluoro 2 Iodophenol Derivatives
Aromatic Substitution Mechanisms (Nucleophilic vs. Electrophilic) in Substituted Phenols
Aromatic substitution reactions are fundamental processes for modifying aromatic rings. They are broadly categorized as electrophilic or nucleophilic, depending on the nature of the attacking species. The outcome of these reactions on a substituted phenol (B47542) like 4-amino-3-fluoro-2-iodophenol is dictated by the cumulative electronic effects of its substituents.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. The hydroxyl (-OH) and amino (-NH2) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance, stabilizing the positively charged intermediate (arenium ion). libretexts.orgucalgary.cabyjus.com This high reactivity means that phenols and anilines often undergo electrophilic substitution under mild conditions, sometimes even without a catalyst. ucalgary.cachemistrysteps.com However, this strong activation can also lead to challenges such as polysubstitution and oxidative side reactions. libretexts.org In the case of this compound, the directing effects of the -OH and -NH2 groups are synergistic, strongly favoring substitution at the positions ortho and para to them (C5 and C6). The fluorine and iodine atoms, while deactivating due to their electronegativity, are also ortho, para-directors and would further influence the regioselectivity of an incoming electrophile.
Nucleophilic Aromatic Substitution (NAS): Conversely, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. unacademy.com This reaction is much less common for electron-rich systems like phenols unless the ring is substituted with potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a good leaving group. chemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. For this compound, the presence of the strongly electron-donating -OH and -NH2 groups makes the ring inherently nucleophilic and thus resistant to NAS. However, the iodine atom at the C2 position is a viable leaving group, and under specific, often harsh conditions, or if the electronic nature of the ring were altered by subsequent reactions, a nucleophilic attack could be envisioned.
| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (NAS) |
| Attacking Species | Electrophile (electron-deficient) | Nucleophile (electron-rich) |
| Ring Requirement | Electron-rich (activated) | Electron-poor (deactivated) |
| Substituent Effect | Favored by electron-donating groups (-OH, -NH2) | Favored by electron-withdrawing groups (-NO2) |
| Intermediate | Carbocation (Arenium ion) | Carbanion (Meisenheimer complex) |
| Leaving Group | Typically H+ | Typically a halide or other stable anion |
Radical-Mediated Transformations of Halogenated Phenols
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in radical-mediated transformations. Such reactions are typically initiated by photolysis, radiolysis, or chemical radical initiators. epa.govyoutube.comyoutube.com
The mechanism for a radical-mediated dehalogenation (specifically, deiodination) of an iodophenol generally proceeds via a chain reaction mechanism: epa.govyoutube.com
Initiation: A radical initiator (In•) is generated, for example, by thermal or photochemical means.
Propagation:
The initiator radical abstracts a hydrogen atom from a donor molecule (e.g., a solvent or additive) to produce a new radical (R•).
This radical (R•) can then participate in an electron transfer to the iodophenol, or more directly, the C-I bond can be cleaved by a reducing radical, leading to the formation of an iodide ion and a phenyl radical. epa.gov
The resulting 4-amino-3-fluoro-2-hydroxyphenyl radical abstracts a hydrogen atom from a hydrogen donor, yielding the deiodinated product (4-amino-3-fluorophenol) and regenerating the radical (R•), which continues the chain.
Termination: Two radicals combine to form a non-radical species, terminating the chain. youtube.com
The formation of the aryl radical intermediate opens pathways to other transformations besides simple dehalogenation, such as cyclization or intermolecular coupling reactions, depending on the reaction conditions and the presence of other reactive species. mdpi.com
Catalytic Reaction Pathways
The iodine substituent on this compound makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uni-muenchen.dedoabooks.org Palladium-catalyzed reactions are particularly prominent. mdpi.com The general catalytic cycle for many of these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves three key steps:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of the iodophenol derivative. This oxidizes the metal (e.g., to Pd(II)) and forms an organometallic complex.
Transmetalation (for Suzuki, etc.) or Alkene/Alkyne Coordination/Insertion (for Heck/Sonogashira):
In a Suzuki coupling, a second organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium complex, displacing the halide.
In a Sonogashira coupling, a terminal alkyne coordinates to the palladium, and after activation (often with a copper co-catalyst), inserts into the palladium-carbon bond. beilstein-journals.org
Reductive Elimination: The two organic fragments on the metal complex couple and are eliminated from the metal center, forming the new C-C bond in the product. This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle.
The efficiency and outcome of these reactions can be influenced by the other substituents on the ring, which can affect the electronic properties of the C-I bond and potentially coordinate with the metal catalyst.
Copper-catalyzed or -mediated reactions are historically significant and continue to be developed for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, often referred to as Ullmann or Goldberg-type reactions. acs.orgresearchgate.net These methods are particularly relevant for substrates like this compound, which contains both amine and phenol functionalities.
The classical Ullmann condensation involves coupling an aryl halide with an alcohol, amine, or thiol at high temperatures with a stoichiometric amount of copper. Modern advancements have led to catalytic versions that proceed under milder conditions, often requiring a ligand to facilitate the reaction. nih.gov
A plausible mechanism for a copper-catalyzed N-arylation or O-arylation involves:
Coordination of the nucleophile (an amine or an alcohol/phenoxide) to a Cu(I) salt.
Oxidative addition of the aryl iodide to the copper center, forming a Cu(III) intermediate.
Reductive elimination of the coupled product (a new C-N or C-O bond), regenerating a Cu(I) species that can continue the cycle.
The choice of ligand, base, and solvent is often crucial for the success of these reactions, with diamine and amino acid ligands showing particular efficacy. acs.orgnih.gov CuO nanoparticles have also been developed as effective, ligand-free catalysts for such transformations. acs.org
Nature employs halogenating enzymes to regioselectively install halogen atoms onto organic molecules under mild, aqueous conditions. Flavin-dependent halogenases (FDHs) are a major class of these enzymes that catalyze halogenation on electron-rich aromatic substrates, including phenols. researchgate.netnih.gov
The catalytic mechanism of an FDH is a multi-step process: nih.govchemrxiv.org
Flavin Reduction: Flavin adenine (B156593) dinucleotide (FAD) is reduced to FADH2 by a partner reductase enzyme, typically using NADH or NADPH as the electron source. asm.org
Formation of Peroxyflavin: The FADH2 within the enzyme's active site reacts with molecular oxygen (O2) to form a C4a-(hydro)peroxyflavin intermediate. asm.org
Generation of the Halogenating Species: The peroxyflavin intermediate reacts with a halide ion (e.g., Cl⁻) to generate a potent electrophilic halogenating agent, often described as an enzyme-bound hypohalous acid (HOX) equivalent. researchgate.netchemrxiv.org
Electrophilic Aromatic Substitution: The substrate, such as a phenol, binds in a separate pocket within the enzyme. nih.gov A conserved lysine (B10760008) residue is believed to activate the HOX equivalent. chemrxiv.org For phenolic substrates, an active site base may deprotonate the hydroxyl group to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic halogen, proceeding through a standard electrophilic aromatic substitution mechanism to form the halogenated product. nih.gov
A remarkable feature of many FDHs is the presence of a long tunnel (~10 Å) through which the reactive hypohalous acid is thought to travel from its site of generation to the substrate-binding site, protecting it from the solvent and preventing non-specific reactions. researchgate.net This structural feature contributes to the high regioselectivity often observed in enzymatic halogenations. nih.gov
Derivatization and Functionalization Strategies for 4 Amino 3 Fluoro 2 Iodophenol
Chemoselective Modifications of the Aromatic Amino Group
The aromatic amino group is a key site for derivatization due to its nucleophilic character. In molecules containing both amino (-NH2) and hydroxyl (-OH) groups, the amino group is generally the stronger nucleophile and the stronger base. quora.com This inherent difference in reactivity allows for chemoselective modifications at the nitrogen atom under controlled conditions.
N-Acylation and N-Sulfonylation: The amino group can be selectively acylated to form amides or sulfonylated to form sulfonamides. These reactions are typically performed using acyl chlorides, anhydrides, or sulfonyl chlorides. The higher nucleophilicity of the amino group ensures it reacts preferentially over the phenolic hydroxyl. quora.com For instance, treatment with methanesulfonyl chloride in the presence of a base like pyridine (B92270) would lead to the formation of the corresponding methanesulfonamide. This transformation is not only a method of functionalization but also a strategy for reductive deamination, where the sulfonamide can be converted into a sulfonylhydrazine and subsequently eliminated to remove the original amino group if desired. acs.org
Reductive Amination: The amino group can be converted into a secondary or tertiary amine through reductive amination. wikipedia.org This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. gctlc.orgmasterorganicchemistry.com Mild reducing agents like sodium borohydride, sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method provides a controlled way to introduce alkyl groups to the nitrogen atom. masterorganicchemistry.com For substrates where over-alkylation is a concern, a stepwise procedure of imine formation followed by reduction can be employed. organic-chemistry.org
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| N-Acylation | Acyl Halide (e.g., Acetyl Chloride) or Anhydride (B1165640) (e.g., Acetic Anhydride) | N-Aryl Amide | Exploits the higher nucleophilicity of the amino group over the hydroxyl group. quora.com |
| N-Sulfonylation | Sulfonyl Chloride (e.g., Methanesulfonyl Chloride), Pyridine | N-Aryl Sulfonamide | Forms a stable sulfonamide; can be a precursor for hydrodeamination. acs.org |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Secondary or Tertiary Amine | A one-pot reaction that forms a new C-N bond via an imine intermediate. wikipedia.orgorganic-chemistry.org |
Selective Functionalization of the Phenolic Hydroxyl Group
While the amino group is more nucleophilic, the phenolic hydroxyl group can be selectively functionalized. This typically requires either protecting the amino group first or using reaction conditions that specifically favor O-functionalization.
O-Alkylation (Williamson Ether Synthesis): The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com To achieve selective O-alkylation of an aminophenol, the more acidic phenolic proton is first removed with a base (e.g., NaH, K₂CO₃) to form a phenoxide ion. This phenoxide is a potent nucleophile that can then react with a primary alkyl halide or tosylate in an Sₙ2 reaction. chemistrysteps.comlibretexts.org To prevent N-alkylation, the amino group can be temporarily protected, for example, by condensation with benzaldehyde (B42025) to form an imine. The hydroxyl group is then alkylated, and the protecting group is subsequently removed by hydrolysis. umich.edu
O-Acylation: Selective O-acylation to form a phenolic ester in the presence of an amino group is more challenging but can be achieved under specific conditions. Direct acylation under acidic conditions can favor O-acylation. In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which deactivates it as a nucleophile. This allows the acylating agent (acyl halide or anhydride) to react preferentially with the neutral hydroxyl group. nih.gov
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| O-Alkylation (Williamson) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether | Requires deprotonation of the phenol (B47542); often preceded by N-protection to ensure selectivity. chemistrysteps.comumich.edu |
| O-Acylation | Acyl Halide or Anhydride, Strong Acid (e.g., TfOH) | Phenolic Ester | Performed under acidic conditions to protonate and deactivate the amino group. nih.gov |
Transformations at the Fluorine Substituent
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making transformations at this position particularly challenging. rsc.org Direct substitution of the fluorine atom often requires harsh conditions or specialized catalytic systems.
Nucleophilic Aromatic Substitution (SₙAr): The SₙAr reaction is a primary pathway for substituting halides on an aromatic ring. wikipedia.org For this reaction to be favorable, the ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In 4-amino-3-fluoro-2-iodophenol, the amino and hydroxyl groups are electron-donating, which deactivates the ring toward nucleophilic attack, making standard SₙAr reactions difficult. However, fluorine's high electronegativity can help activate the ring towards attack, and it can act as a leaving group. masterorganicchemistry.com Recent advances have shown that SₙAr of unactivated fluorophenols can be enabled through strategies like homolysis-enabled electronic activation, where the phenol is transiently converted to a phenoxyl radical, which acts as a powerful electron-withdrawing group. osti.gov
Transition Metal-Catalyzed C-F Activation: Another approach involves the activation of the C-F bond using transition metal complexes. rsc.orgmdpi.com Metals such as nickel, palladium, rhodium, and copper can insert into the C-F bond via oxidative addition, allowing for subsequent functionalization. rsc.orgrsc.orgresearchgate.net For example, rhodium(I) complexes have been shown to catalyze the hydrodefluorination (replacement of F with H) of aryl fluorides. rsc.org These methods are an active area of research and provide a potential, albeit complex, route to modify the fluorine position.
Transformations at the Iodine Substituent for Further Synthetic Elaboration
In contrast to the C-F bond, the carbon-iodine (C-I) bond is relatively weak and highly polarizable, making the iodine substituent an excellent leaving group and a versatile handle for a wide array of cross-coupling reactions, particularly those catalyzed by palladium.
Suzuki Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for synthesizing biaryl compounds.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding a substituted alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to create a new, more substituted alkene. organic-chemistry.orgyoutube.comyoutube.com The reaction is stereospecific and offers excellent control over the geometry of the product olefin. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(aryl)-C(aryl/vinyl/alkyl) | Biaryls, Styrenes |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkynyl) | Aryl Alkynes |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | C(aryl)-C(vinyl) | Substituted Alkenes |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Phosphine Ligand, Base | C(aryl)-N | Aryl Amines |
Cyclization Reactions to Form Fused Heterocyclic Systems from Aminophenol Precursors
The ortho-disposition of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as benzoxazoles and phenoxazines. These scaffolds are prevalent in biologically active molecules and functional materials. nih.govnih.govnih.gov
Synthesis of Benzoxazoles: Benzoxazoles can be synthesized by the condensation of o-aminophenols with various carbonyl-containing compounds. nih.gov Common methods include:
Reaction with Aldehydes or Carboxylic Acids: Condensation with aldehydes, often under acidic or oxidative conditions, or with carboxylic acids at high temperatures, leads to cyclization and dehydration to form the benzoxazole (B165842) ring. nih.gov
Reaction with β-Diketones: A combination of a Brønsted acid and copper iodide can catalyze the cyclization of o-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org
Reaction with Amides: Tertiary amides can be activated with triflic anhydride (Tf₂O), followed by nucleophilic attack by the aminophenol, intramolecular cyclization, and elimination to form the benzoxazole ring. mdpi.com
Synthesis of Phenoxazines: Phenoxazines are tricyclic heterocycles that can be formed from o-aminophenol precursors. nih.gov
Condensation with Catechols: The classic Bernthsen synthesis involves the thermal condensation of an o-aminophenol with a catechol. nih.gov
Reaction with Dihaloarenes: A transition-metal-free pathway involves the reaction of an o-aminophenol with a 3,4-dihaloarene that contains an electron-withdrawing group, such as 3,4-difluorobenzonitrile. nih.govresearchgate.net
Oxidative Dimerization: The oxidative coupling of two molecules of an o-aminophenol can lead to the formation of 2-aminophenoxazin-3-one structures. rsc.orgmdpi.com This transformation can be mediated by various oxidants or enzyme-mimicking catalysts. rsc.org
| Target Heterocycle | Reagents | Key Features |
|---|---|---|
| Benzoxazole | Aldehydes, Carboxylic Acids, β-Diketones, Amides | Condensation reaction followed by intramolecular cyclization and dehydration/elimination. nih.govorganic-chemistry.orgmdpi.com |
| Phenoxazine | Catechols, Dihaloarenes | Formation of a tricyclic system by intermolecular condensation. nih.gov |
| Aminophenoxazinone | Oxidizing Agent (e.g., NaIO₃, catalysts) | Oxidative dimerization of the o-aminophenol precursor. rsc.orgmdpi.com |
Computational Chemistry and Theoretical Analysis of 4 Amino 3 Fluoro 2 Iodophenol
Conformational Analysis and Molecular Geometry
A comprehensive review of scientific literature and computational chemistry databases did not yield specific studies focused on the detailed conformational analysis or molecular geometry of 4-Amino-3-fluoro-2-iodophenol. As a result, experimentally determined or theoretically calculated data tables detailing specific bond lengths, bond angles, and dihedral angles for this molecule are not available in published research.
The molecular geometry of this compound is primarily defined by its substituted benzene (B151609) ring structure. The analysis of its conformation would involve understanding the spatial arrangement of its substituent groups—amino (-NH₂), fluoro (-F), iodo (-I), and hydroxyl (-OH)—relative to the ring and to each other. The key conformational variables would be the rotation around the single bonds connecting the amino and hydroxyl groups to the phenyl ring.
Theoretical analysis, typically employing methods like Density Functional Theory (DFT), would be required to determine the most stable conformations (energetic minima) of the molecule. Such an analysis would consider:
Steric Hindrance: The large iodine atom positioned between the fluoro and hydroxyl groups likely imposes significant steric constraints, influencing the preferred orientation of the adjacent hydroxyl group.
Intramolecular Hydrogen Bonding: Potential hydrogen bonds could form between the hydrogen atoms of the amino or hydroxyl groups and the adjacent electronegative fluorine or oxygen atoms. These interactions would play a crucial role in stabilizing specific conformers.
Electronic Effects: The inductive effects of the halogen substituents and the resonance effects of the amino and hydroxyl groups would influence the electron distribution and geometry of the benzene ring.
A computational study would typically generate optimized geometric parameters for the most stable conformer(s). The findings would be presented in tables, illustrating the precise bond lengths and angles that characterize the molecule's three-dimensional structure. Without such dedicated research, providing a scientifically accurate and validated data table on the molecular geometry of this compound is not possible.
Advanced Analytical Techniques for Characterization of 4 Amino 3 Fluoro 2 Iodophenol and Analogues in Research
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for the separation and purification of 4-Amino-3-fluoro-2-iodophenol and its analogues. The choice of a specific technique depends on the physicochemical properties of the analyte and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For compounds structurally similar to this compound, such as other halogenated aminophenols, reversed-phase HPLC (RP-HPLC) is often the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.compom.go.id The retention of the compound is primarily governed by its hydrophobicity.
A hypothetical HPLC method for the analysis of this compound could employ a C18 column with a gradient elution system. The mobile phase could consist of a buffered aqueous solution (e.g., with phosphate (B84403) or acetate (B1210297) buffer to control the ionization of the amino and phenolic groups) and an organic modifier. A UV detector would be suitable for detection, as the aromatic ring and its substituents are expected to absorb in the UV region. For instance, a method for 4-amino-3-nitrophenol (B127093) utilized a C18 column with an isocratic mobile phase of acetonitrile and acetic buffer at a flow rate of 1.0 ml/minute and a column temperature of 40°C. pom.go.id
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For polar and less volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, as well as to improve their chromatographic behavior. epa.gov
Common derivatization reagents for aminophenols include silylating agents (e.g., BSTFA) or acylating agents (e.g., acetic anhydride (B1165640) or trifluoroacetic anhydride). epa.gov The resulting derivatives are more volatile and less polar, making them amenable to GC analysis. The separation is achieved on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information, which aids in the unequivocal identification of the compound.
Table 2: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-500 m/z |
Micellar Electrokinetic Capillary Chromatography (MEKC)
Micellar Electrokinetic Capillary Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography that can separate both charged and neutral molecules. wikipedia.orgnih.gov This technique is particularly useful for the analysis of complex mixtures containing various isomers and related substances. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.govijpsonline.com
The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org For a compound like this compound, its partitioning behavior would be influenced by its hydrophobicity and its charge at the operating pH. The use of different surfactants (e.g., sodium dodecyl sulfate (B86663) - SDS) and buffer conditions allows for the optimization of selectivity. MEKC has been successfully applied to the separation of aminophenols and their isomers. researchgate.net A study on the separation of aminophenols and phenylenediamines found that an optimal separation could be achieved using 55 mM cetyltrimethylammonium chloride in a 50 mM borate (B1201080) buffer (pH 9.2). researchgate.net
Spectroscopic Characterization Methods
Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.
¹H NMR: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. The aromatic region would show signals corresponding to the protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons would be influenced by the electronic effects of the amino, hydroxyl, fluoro, and iodo substituents. The protons of the amino and hydroxyl groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, the carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The chemical shifts can be predicted based on empirical data for similar substituted benzenes. rsc.org For example, in 4-aminophenol (B1666318), the carbon atoms have been reported with chemical shifts of δ 168.09, 153.70, 131.82, and 113.18 ppm in DMSO. rsc.org
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. nih.gov The spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents on the ring. ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of fluorine in the molecule. Studies on fluorophenols have shown that the ¹⁹F chemical shifts are sensitive to the position of other substituents on the aromatic ring. nih.gov
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants |
| ¹H | Aromatic H: 6.5-7.5 | Doublets, Triplets with H-H and H-F couplings |
| NH₂: ~4.5 | Broad singlet | |
| OH: ~9.0 | Broad singlet | |
| ¹³C | C-F: ~150-160 | Doublet (¹JCF ≈ 240-250 Hz) |
| C-I: ~90-100 | Singlet | |
| C-OH: ~150-160 | Singlet | |
| C-NH₂: ~140-150 | Singlet | |
| Other Aromatic C: 110-130 | Singlets and Doublets due to C-F coupling | |
| ¹⁹F | ~ -120 to -140 | Multiplet due to coupling with adjacent protons |
(Note: These are predicted values and may vary based on solvent and experimental conditions.)
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, N-H, C-F, C-I, and aromatic C-C bonds.
The O-H stretching vibration of the phenolic group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group would be observed as two sharp bands in the range of 3300-3500 cm⁻¹. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, while the C-I stretching vibration is found at lower wavenumbers, typically below 600 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region.
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Phenol) | 3200-3600 (broad) |
| N-H (Amine) | 3300-3500 (two sharp bands) |
| Aromatic C-H | 3000-3100 |
| Aromatic C=C | 1400-1600 |
| C-F | 1000-1400 |
| C-O (Phenol) | 1200-1260 |
| C-N (Amine) | 1250-1350 |
| C-I | < 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The phenol (B47542) ring and its substituents in this compound constitute a chromophore, making UV-Vis spectroscopy a suitable method for its qualitative and quantitative analysis. The absorption of UV radiation excites electrons from lower to higher energy molecular orbitals, with the most common transitions being π → π* and n → π*.
The UV-Vis spectrum of a phenolic compound is influenced by its substitution pattern and the solvent used. For instance, the parent compound, phenol, typically exhibits two absorption bands in the UV region. The primary band (E2-band) appears around 210 nm, and a secondary band (B-band) is observed around 270 nm. The presence of substituents like amino (-NH2), fluoro (-F), and iodo (-I) groups on the benzene ring in this compound will cause shifts in the absorption maxima (λmax) of these bands, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.
Table 1: Typical UV-Vis Absorption Maxima for Phenol Analogues
| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Electronic Transitions |
|---|---|---|---|---|
| Phenol | ~210 | ~270 | - | π → π* |
| 4-Aminophenol | 194 | 218 | 272 | π → π, n → π |
This table is interactive. Click on the headers to sort.
The data indicates that the amino group in 4-aminophenol leads to a more complex spectrum compared to phenol. It is anticipated that the combined electronic effects of the amino, fluoro, and iodo substituents in this compound would result in a unique UV-Vis spectrum, which can be used for its identification and quantification via Beer's law. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, MS can provide definitive confirmation of its molecular formula (C₆H₅FINO) and offer insights into its structural arrangement.
When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex mixtures containing halogenated phenols can be separated and analyzed. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its monoisotopic mass.
The fragmentation pattern is highly dependent on the ionization method used and the structure of the molecule. For halogenated phenols, a common fragmentation pathway involves the loss of the halogen atom or a hydrogen halide molecule. rsc.org Studies on bromo- and iodophenols have shown that the loss of the halogen atom from the molecular ion is a predominant fragmentation route. rsc.org Another competitive fragmentation pathway for phenols is the elimination of carbon monoxide (CO) or a formyl radical (CHO). rsc.org
Given the structure of this compound, the following fragmentation pathways can be postulated:
Loss of Iodine: The C-I bond is the weakest among the carbon-halogen bonds present, making the loss of an iodine radical (•I) a highly probable initial fragmentation step.
Loss of Hydrogen Iodide: The proximity of the iodine atom to the hydroxyl group in the ortho position could facilitate the elimination of a hydrogen iodide (HI) molecule. rsc.org
Loss of CO/CHO: Similar to other phenols, the molecule could undergo ring fragmentation, leading to the loss of CO or CHO. rsc.org
Loss of other substituents: Subsequent fragmentation could involve the loss of the fluorine atom or amino group fragments.
Table 2: Postulated Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - I]⁺ | Loss of an iodine radical |
| [M - HI]⁺ | Loss of a hydrogen iodide molecule |
| [M - CO]⁺ | Loss of carbon monoxide |
This table is interactive. Click on the headers to sort.
The precise fragmentation pattern would need to be determined experimentally, but analysis of related halogenated phenols provides a strong basis for interpreting the mass spectrum of this compound. rsc.orgnih.gov
Advanced Chemometric Methods for Quantitative Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analyzing this compound and its analogues, advanced chemometric methods can be applied to complex datasets generated by spectroscopic or chromatographic techniques for enhanced quantitative analysis and pattern recognition.
When analyzing complex samples where spectral or chromatographic overlap occurs, traditional univariate calibration methods may be insufficient. Multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, can be employed. These methods use the full spectrum or chromatogram to build a predictive model, allowing for the quantitative determination of an analyte even in the presence of interfering substances.
Another application of chemometrics is in the classification and discrimination of samples. Techniques like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are powerful exploratory tools. mdpi.com For example, if analyzing different batches or reaction products containing this compound, PCA could be used to visualize any variability in the chemical composition based on their GC-MS or LC-MS profiles. mdpi.com This can help in quality control and process monitoring.
Furthermore, chemometrics plays a crucial role in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov By correlating the structural or physicochemical properties of a series of phenol derivatives with their analytical response or biological activity, predictive models can be developed. For instance, a QSAR model could be built to predict the retention time or mass spectral fragmentation of novel substituted phenols based on quantum chemical descriptors. nih.gov
Table 3: Applications of Chemometric Methods in Phenol Analysis
| Chemometric Method | Application | Analytical Technique | Reference |
|---|---|---|---|
| Principal Component Analysis (PCA) | Exploratory data analysis, sample classification | GC-MS, LC-MS, Spectroscopy | mdpi.com |
| Hierarchical Clustering Analysis (HCA) | Sample grouping based on similarity | GC-MS, LC-MS, Spectroscopy | mdpi.com |
| Partial Least Squares (PLS) | Multivariate calibration, quantitative analysis | UV-Vis, NIR, Raman, Chromatography | N/A |
This table is interactive. Click on the headers to sort.
The application of these advanced chemometric methods provides a more robust and comprehensive approach to the quantitative analysis of this compound, especially in complex matrices or high-throughput screening scenarios.
Research Applications of 4 Amino 3 Fluoro 2 Iodophenol As a Molecular Scaffold or Probe
Utilization as a Building Block in Complex Organic Synthesis
While direct examples of the use of 4-Amino-3-fluoro-2-iodophenol in complex organic synthesis are not readily found in the literature, its structural relative, 4-Amino-3-fluorophenol, serves as a key intermediate in the synthesis of complex pharmaceutical agents. For instance, 4-Amino-3-fluorophenol is a crucial building block for Regorafenib, an oral multi-kinase inhibitor used in cancer therapy. biosyn.comresearchgate.net This precedent highlights the value of the aminofluorophenol core in constructing biologically active molecules.
The addition of an iodine atom at the 2-position, as in this compound, would theoretically expand its synthetic utility significantly. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of diverse aryl, alkynyl, and amino substituents, respectively, providing a powerful tool for building molecular complexity.
Table 1: Potential Cross-Coupling Reactions at the C-I Bond
| Reaction Name | Coupling Partner | Bond Formed | Potential Application |
| Suzuki Coupling | Boronic acids/esters | C-C (Aryl-Aryl) | Synthesis of biaryl structures |
| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkynyl) | Introduction of linear rigid linkers |
| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Formation of styrenyl derivatives |
| Buchwald-Hartwig | Amines | C-N (Aryl-Amino) | Synthesis of diarylamines |
| Stille Coupling | Organostannanes | C-C | Versatile C-C bond formation |
Design of Molecular Scaffolds and Privileged Structures
A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov The substituted aminophenol framework is present in numerous biologically active compounds. The multifunctionality of this compound makes it an ideal candidate for the development of novel molecular scaffolds and privileged structures.
Derivatization is the process of chemically modifying a compound to produce new compounds with different properties. researchgate.net The three reactive sites on this compound (amino, hydroxyl, and iodo groups) allow for systematic and strategic derivatization to explore a vast chemical space. For example, the amino group can be acylated, alkylated, or converted into sulfonamides. The hydroxyl group can be etherified or esterified. As mentioned, the iodo group can participate in a variety of cross-coupling reactions. This multi-point derivatization capability allows for the fine-tuning of steric, electronic, and lipophilic properties of the resulting molecules, which is crucial for optimizing interactions with biological targets. researchgate.net
The creation of compound libraries with high scaffold diversity is a cornerstone of modern drug discovery. nih.gov By systematically modifying this compound, a large library of structural analogs can be generated. For instance, using a combinatorial approach where different building blocks are introduced at the three reactive positions, thousands of unique compounds could be synthesized. nih.gov These libraries can then be screened against a wide range of biological targets to identify novel hit compounds. The defined stereochemistry and substitution pattern of the starting scaffold ensure that the resulting library members have a well-defined three-dimensional structure, which aids in structure-activity relationship (SAR) studies.
Development of Advanced Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. The unique properties of halogenated phenols suggest that this compound could be a valuable precursor for developing advanced chemical probes.
Halogenated phenols have been shown to be effective components in fluorescent pH probes. nih.govacs.orgacs.org The fluorescence of these probes is often quenched via a process called photoinduced electron transfer (PET), which is pH-dependent. nih.govresearchgate.net The electron-withdrawing nature of halogen atoms can modulate the pKa of the phenolic hydroxyl group and influence the efficiency of the PET process. researchgate.net By incorporating the this compound scaffold into a fluorophore, it may be possible to develop novel fluorescent sensors with tailored spectral properties and pH sensitivity ranges for various biological and environmental applications. nih.govacs.org
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biosyn.com The development of bioorthogonally activated probes is a rapidly growing area of chemical biology. The carbon-iodine bond in this compound could potentially be exploited in bioorthogonal reactions. For instance, certain transition metal-catalyzed reactions can be performed under biocompatible conditions. If a probe based on this scaffold were to be "caged" with a group that can be cleaved through a bioorthogonal reaction, it would allow for the controlled activation of the probe's function (e.g., fluorescence or binding) at a specific time and location within a living cell.
Radiopharmaceutical Chemistry and Radiolabeling Applications
The utility of a molecule as a scaffold in radiopharmaceutical chemistry hinges on its ability to be labeled with a radionuclide, either for diagnostic imaging or therapeutic purposes. The structure of this compound, featuring both iodine and fluorine substituents, presents theoretical possibilities for the development of radioiodinated and radiofluorinated derivatives. However, a comprehensive review of available scientific literature does not currently provide specific examples of this compound being used for such applications. The following sections outline the general principles and potential synthetic avenues for creating such derivatives, while noting the absence of direct research involving this compound.
Synthesis of Radioiodinated Derivatives for Imaging Research
The introduction of a radioactive isotope of iodine (e.g., iodine-123, iodine-124, iodine-125, or iodine-131) into a molecule creates a radioiodinated derivative that can be used in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. A common method for synthesizing such compounds is through electrophilic radioiododestannylation. nih.gov This process typically involves an organotin precursor which undergoes a reaction with a radioiodide salt in the presence of a mild oxidizing agent. nih.govnih.gov
While this method is widely used for various molecules, there are no specific studies detailing the synthesis of a radioiodinated derivative starting from this compound. Theoretically, the stable iodine atom on the phenol (B47542) ring could be replaced with a radioactive isotope via an isotopic exchange reaction, or the molecule could be chemically modified to introduce a functional group amenable to radioiodination, such as a stannyl (B1234572) or boronic acid group. However, the stability of iodophenols, particularly ortho-iodophenols, can be a challenge as they are susceptible to in vivo deiodination. nih.gov
Synthesis of Radiofluorinated Derivatives for Positron Emission Tomography (PET) Research
Radiofluorination, the process of incorporating the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is of significant interest in the development of PET imaging agents due to the favorable decay properties of ¹⁸F. The synthesis of radiofluorinated molecules often involves nucleophilic substitution reactions on a precursor molecule. nih.gov
In the context of this compound, its existing fluorine atom is not radioactive. To create a radiofluorinated derivative, the molecule would need to be modified to serve as a precursor for a radiofluorination reaction. This could involve replacing the fluorine atom with a suitable leaving group or introducing a precursor moiety at another position on the molecule. For instance, novel radiopharmaceuticals, including fluorinated amino acid analogues, have been successfully synthesized for PET imaging of tumors. nih.gov These syntheses often involve multi-step processes to create a precursor that can then be reacted with [¹⁸F]fluoride.
Despite these established methods for radiofluorination, there is currently no published research describing the synthesis of radiofluorinated derivatives using this compound as a starting material or scaffold.
Emerging Trends and Future Perspectives in Halogenated Aminophenol Research
Chemoenzymatic Synthesis and Biocatalysis for Enhanced Selectivity
The synthesis of multi-substituted aromatic compounds often presents challenges in achieving high regioselectivity, leading to the formation of unwanted isomers and byproducts. Traditional chemical methods can require harsh conditions and complex purification steps. To overcome these limitations, researchers are increasingly turning to biocatalysis and chemoenzymatic strategies.
Biocatalysis utilizes enzymes to perform specific chemical transformations. In the context of halogenated compounds, halogenase enzymes are of particular interest. manchester.ac.uk These enzymes can introduce halogen atoms onto aromatic rings with remarkable site-selectivity, a feat that is often difficult to achieve with conventional reagents. chemrxiv.org Flavin-dependent halogenases (FDHs), for example, have been identified and engineered for selective biocatalysis, offering a greener alternative to traditional halogenation methods which may generate hazardous byproducts. manchester.ac.ukchemrxiv.org
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and selective reaction cascades. nih.gov For a molecule like 4-Amino-3-fluoro-2-iodophenol, a chemoenzymatic approach could involve a chemical synthesis of a simpler precursor, followed by a highly selective enzymatic halogenation step to introduce one of the halogen atoms at a specific position. nih.gov This approach can significantly improve yield and purity while reducing waste. nih.gov Research has demonstrated the power of enzyme engineering to adapt enzymes for new substrates and even reprogram their native reactions, opening the door for the custom synthesis of complex molecules. nih.gov
Key Research Findings in Biocatalysis for Halogenated Compounds:
| Feature | Description | Research Focus |
| Enzyme Classes | Haloperoxidases and flavin-dependent halogenases are the primary enzymes studied for halogenation reactions. nih.gov | Identifying new halogenases through genome mining and engineering existing enzymes for improved stability and substrate scope. nih.gov |
| Selectivity | Enzymes offer unparalleled regio- and stereoselectivity, minimizing the formation of isomeric impurities. manchester.ac.uk | Mutagenesis to alter and control the site of halogenation on aromatic substrates. manchester.ac.uk |
| Reaction Conditions | Biocatalytic reactions are typically performed in aqueous solutions under mild temperature and pH conditions. nih.gov | Developing robust enzymes that can tolerate organic co-solvents and be reused in multiple reaction cycles. nih.gov |
| Sustainability | Biocatalysis is considered a green chemistry approach, reducing the reliance on hazardous reagents and minimizing waste. nih.gov | Integrating enzymatic steps into multi-step syntheses to create more environmentally benign manufacturing processes. |
Further Development of Flow Chemistry Methodologies for Efficient Production
The transition from batch manufacturing to continuous flow chemistry represents a major paradigm shift in the production of fine chemicals and pharmaceuticals. acs.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and greater process control. mdpi.com
For the synthesis of halogenated aminophenols, flow chemistry provides a platform for safely handling potentially hazardous reagents and intermediates. acs.org Reactions can be performed at high temperatures and pressures that would be unsafe in large batch reactors, often leading to significantly accelerated reaction rates and higher throughput. mdpi.com Furthermore, multi-step syntheses can be integrated into a single continuous flow system, eliminating the need to isolate and purify intermediates at each stage. mdpi.comnih.gov This streamlined approach reduces production time, minimizes waste, and can lower manufacturing costs. tdcommons.org
Recent developments have focused on combining flow chemistry with other enabling technologies, such as photochemistry, electrochemistry, and the use of immobilized catalysts, to further enhance synthetic efficiency. acs.org These integrated systems allow for the development of fully automated processes for producing highly functionalized molecules like this compound with high purity and yield. rsc.orgrsc.org
Comparison of Batch vs. Continuous Flow Synthesis:
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat dissipation. mdpi.com |
| Efficiency | Often lower yields due to side reactions and difficult-to-control parameters. | Higher yields and purity due to precise control over reaction time, temperature, and mixing. mdpi.com |
| Scalability | Scaling up can be complex and non-linear, often requiring complete process redesign. | Straightforward scaling by running the system for longer periods or by parallelization. mdpi.com |
| Process Control | Limited control over reaction parameters throughout the vessel. | Precise and consistent control over stoichiometry, residence time, and temperature. rsc.org |
| Footprint | Requires large reactors and significant manufacturing space. | Compact reactor systems result in a much smaller physical footprint. |
Expanding Applications in Advanced Materials Science Research
While many aminophenols are known as intermediates for pharmaceuticals and agrochemicals, their unique electronic and structural properties also make them attractive building blocks for advanced materials. nbinno.comnbinno.com The introduction of halogen atoms, particularly fluorine, can profoundly influence the properties of organic materials. Halogenation can modify the electronic energy levels, enhance thermal stability, and improve resistance to chemical degradation.
Halogenated aminophenols can serve as monomers for the synthesis of high-performance polymers. For instance, polymers derived from aminophenols, known as poly(aminophenol)s, have been investigated for their conductive properties and use in chemical sensors and energy storage devices. rsc.orgmdpi.com The incorporation of fluorine and iodine into such a polymer backbone could lead to materials with tailored properties, such as:
Enhanced Flame Retardancy: Halogenated polymers are well-known for their flame-retardant characteristics.
Modified Electronic Properties: The high electronegativity of fluorine can alter the electron density of the aromatic ring, making these materials suitable for use in organic semiconductors or other electronic devices.
Increased Chemical Resistance: The strength of the carbon-fluorine bond can impart significant chemical inertness and stability to the resulting polymer.
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, allows for versatile polymerization pathways. Furthermore, the iodine atom can serve as a reactive site for further functionalization through cross-coupling reactions, enabling the creation of complex and highly functionalized material architectures. As the demand for advanced materials with specific, tunable properties grows, the exploration of unique monomers like halogenated aminophenols is expected to intensify.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Amino-3-fluoro-2-iodophenol with high purity?
- Methodological Answer : Synthesis typically involves sequential halogenation and functional group protection. For example:
Start with 3-fluoro-4-nitrophenol. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C).
Protect the phenol group with a trimethylsilyl (TMS) or acetyl group to prevent unwanted side reactions during iodination.
Perform directed ortho-iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.
Deprotect the phenol group under mild acidic conditions (e.g., HCl/MeOH).
- Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Confirm purity with NMR (¹H/¹³C) and LC-MS .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.5–7.5 ppm) and confirm fluorine coupling (³J₆ₐᵣ-H ~8–12 Hz). Use DEPT-135 to distinguish CH₃/CH₂/CH groups.
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Analyze substituent positions (iodine’s heavy atom effect enhances diffraction). Compare bond angles/distances with DFT-optimized structures .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern (iodine’s 127/129 amu split).
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Conduct accelerated degradation studies under UV light (λ = 254 nm). Monitor via HPLC for byproducts (e.g., deiodination or oxidation).
- Temperature : Store at 2–8°C under inert gas (Ar/N₂) to prevent amine oxidation or phenol dimerization.
- Solvent Compatibility : Test solubility/stability in DMSO, methanol, and aqueous buffers (pH 4–9). Avoid prolonged exposure to DMSO due to potential sulfoxide formation .
Advanced Research Questions
Q. What mechanistic insights exist for the regioselective iodination of 3-fluoro-4-aminophenol derivatives?
- Methodological Answer : Iodination regioselectivity is influenced by:
- Electronic Effects : The electron-donating amino group directs iodination to the ortho position via resonance stabilization.
- Steric Hindrance : Fluorine’s smaller size (vs. Cl/Br) minimizes steric clashes, favoring iodine incorporation at C2.
- Reagent Choice : NIS with BF₃·Et₂O as a Lewis acid enhances electrophilic substitution.
Validate via computational modeling (DFT) to compare transition-state energies for competing pathways .
Q. How can structural modifications of this compound enhance its utility in radiopharmaceuticals or fluorescent probes?
- Methodological Answer :
- Radioisotope Substitution : Replace stable iodine-127 with iodine-124 (PET imaging) via isotopic exchange (Na¹²⁴I, Cu(I) catalyst).
- Fluorophore Conjugation : Attach BODIPY or cyanine dyes via Suzuki coupling (aryl iodide → boronate intermediate). Optimize solvent (THF/H₂O) and catalyst (Pd(PPh₃)₄).
- Biodistribution Studies : Radiolabel the compound (¹²⁴I) and track in vivo using SPECT/CT imaging in murine models .
Q. How should researchers address contradictions in reported reactivity data (e.g., conflicting catalytic activity or stability profiles)?
- Methodological Answer : Apply systematic frameworks:
- PICO Analysis : Define variables (e.g., Patient/population = compound purity; Intervention = reaction conditions).
- Controlled Replication : Reproduce experiments with standardized reagents (e.g., same iodine source, solvent batch).
- Meta-Analysis : Aggregate data from multiple studies (e.g., using Connected Papers or PubMed) to identify outliers.
- Ethical Review : Disclose limitations (e.g., solvent impurities, storage history) in publications to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
